molecular formula C26H26ClN5O2 B2986738 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-20-0

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2986738
CAS No.: 921834-20-0
M. Wt: 475.98
InChI Key: JETSPDJEDIHQHJ-UHFFFAOYSA-N
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Description

The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that features a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Attachment of the 2-Chlorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenyl boronic acid or halide.

    Final Functionalization: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring or the phenyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: can be compared with other compounds that have similar structures or functions:

    Similar Compounds:

These compounds share the pyrazolopyridine core and piperazine moiety but differ in the halogen substituent on the phenyl ring. The unique properties of This compound arise from the specific interactions of the chlorine atom with biological targets, which can influence its potency and selectivity.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETSPDJEDIHQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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